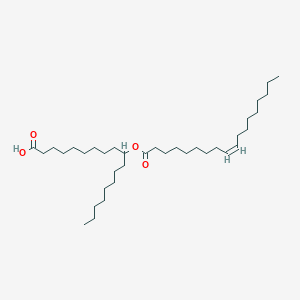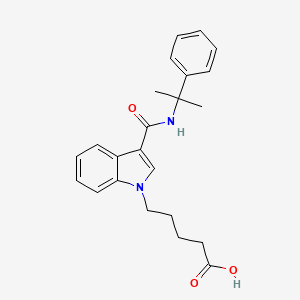
Docosahexaenoic Acid CYP450 Oxylipins LC-MS Mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The Docosahexaenoic Acid (DHA) CYP450 oxylipins LC-MS mixture contains oxylipin metabolites derived from DHA . The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be used as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.This mixture contains (±)7(8)-EpDPA, (±)10(11)-EpDPA, (±)13(14)-EpDPA, (±)16(17)-EpDPA, (±)19(20)-EpDPA, 7(8)-DiHDPA, 10(11)-DiHDPA, 13(14)-DiHDPA, 16(17)-DiHDPA, and (±)19(20)-DiHDPA.
Scientific Research Applications
Oxylipin Metabolism and Kidney Disease
Devassy et al. (2013) conducted a lipidomic analysis to study the effects of different dietary oils on oxylipin profiles in renal disease. They found that DHA oxylipins were elevated with fish oil consumption. This highlights the distinct impact of dietary sources of DHA on oxylipin profiles, which may have implications in renal health and disease management (Devassy et al., 2013).
Effects of DHA on Endothelial Cell Inflammation
Motta et al. (2019) explored the effects of DHA on endothelial cell inflammation. They discovered that DHA altered several oxylipins from various precursors like DHA, AA, and EPA, suggesting DHA's role in modulating inflammatory responses in endothelial cells (Motta et al., 2019).
Lipidomic Profiling Techniques
Yuan et al. (2018) developed an ultra-performance liquid chromatography-tandem mass spectrometry method for profiling a wide range of oxylipins derived from PUFAs like DHA. This method allows comprehensive analysis of oxylipin profiles, which is crucial for understanding their roles in various biological processes (Yuan et al., 2018).
Omega-3 Fatty Acid Supplementation and Oxylipin Levels
Schebb et al. (2014) studied the effects of omega-3 fatty acid supplementation on plasma oxylipin levels. They found significant alterations in EPA- and DHA-derived metabolites, which indicates the potential of omega-3 supplements to modulate oxylipin-mediated pathways (Schebb et al., 2014).
Vascular Smooth Muscle Cells and CYP450-oxylipin Pathway
Thomson et al. (2015) investigated the CYP450-oxylipin pathway in vascular smooth muscle cells, revealing that these cells are a major source of anti-inflammatory epoxy-oxylipins derived from acids like EPA and DHA. This study provides insights into the role of oxylipins in vascular pathologies (Thomson et al., 2015).
Esterified Oxylipins in Human Synovial Fluid
Jónasdóttir et al. (2013) applied LC-MS/MS for profiling esterified oxylipins in human synovial fluid, contributing to the understanding of lipid mediator roles in conditions like arthritis (Jónasdóttir et al., 2013).
Influence of Dietary Fatty Acids on Oxylipins in Piglets
Bruins et al. (2013) examined how dietary intake of ARA and DHA influences plasma oxylipin levels in piglets. This study is relevant for understanding the dietary modulation of oxylipin profiles and their potential biological effects (Bruins et al., 2013).
Methodology for PUFA Monoepoxides Analysis
Fer et al. (2006) described a method for analyzing monoepoxides of various PUFAs including DHA. This technique is crucial for understanding the metabolism and effects of PUFAs and their metabolites (Fer et al., 2006).
Synthesis of Non-Enzymatic Oxylipins from DHA
Guy et al. (2021) focused on the total synthesis of non-enzymatic oxylipins derived from DHA, which are crucial for understanding the biological properties and roles of these compounds in various pathologies (Guy et al., 2021).
properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





